molecular formula C6H6N4S B131649 6-Methylmercaptopurine CAS No. 50-66-8

6-Methylmercaptopurine

Cat. No. B131649
CAS RN: 50-66-8
M. Wt: 166.21 g/mol
InChI Key: UIJIQXGRFSPYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylmercaptopurine (6-MMP) is a metabolite of 6-mercaptopurine (6-MP), a drug commonly used in the treatment of leukemia and inflammatory bowel diseases. It is formed through the methylation of 6-MP, a process that is influenced by the activity of the enzyme thiopurine methyltransferase (TPMT). The presence of 6-MMP has been detected in various biological samples from patients undergoing 6-MP therapy, indicating its role in the drug's metabolism and therapeutic effects .

Synthesis Analysis

The synthesis of 6-MMP can occur through the methylation of 6-MP. This methylation process is genetically controlled by TPMT, which can vary among individuals, affecting the levels of 6-MMP produced during therapy. The synthesis of 6-MMP is also influenced by the presence of other metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-thioinosinic acid (6-TIA), which can be quantified using high-performance liquid chromatography .

Molecular Structure Analysis

6-MMP has a purine ring structure with a methyl group and a mercapto group attached to it. The molecular structure of 6-MMP allows it to interact with various enzymes and influence the metabolism of 6-MP. The presence of the methyl group is a result of the methylation process and is crucial for the compound's biological activity .

Chemical Reactions Analysis

6-MMP undergoes various chemical reactions in the body, including further methylation and conversion into other metabolites. For instance, 6-MMP can be converted into 6-methylmercaptopurine ribonucleoside (Me-MPR) through the action of adenosine kinase. Me-MPR can then inhibit purine synthesis de novo, leading to cytotoxic effects in cells . Additionally, 6-MMP can be catabolized into 6-methylmercapto-8-hydroxypurine, a compound identified in plasma during high-dose 6-MP infusions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-MMP, such as solubility and stability, are important for its function as a drug metabolite. These properties influence the compound's distribution in the body, its interaction with cellular targets, and its ultimate excretion. The metabolites of 6-MP, including 6-MMP, are primarily excreted in the urine, with 6-MMP being identified as a major urinary metabolite .

Relevant Case Studies

Several studies have investigated the role of 6-MMP in therapy and its potential effects on treatment outcomes. For example, the pharmacogenomics of 6-MP therapy in inflammatory bowel disease have shown that the levels of 6-MMP metabolites correlate with medication-induced toxicity, and TPMT genotyping can help optimize therapeutic response . In leukemia patients, the identification of 6-MMP ribonucleoside 5'-diphosphate and 5'-triphosphate as metabolites of 6-MP suggests their potential contribution to the drug's cytotoxicity . Additionally, the combination of 6-MP with 6-MMP ribonucleoside has been shown to potentiate antitumor effects, indicating the importance of 6-MMP in combination therapies .

Scientific Research Applications

1. Impact on Acute Lymphoblastic Leukemia (ALL) Treatment

6-Methylmercaptopurine (6-MMP), as a metabolite of 6-mercaptopurine (6-MP), plays a significant role in the treatment of childhood acute lymphoblastic leukemia (ALL). The red blood cell metabolite concentrations of 6-MMP are associated with drug response and toxicity in ALL maintenance therapy. The impact of genetic variations, such as in thiopurine methyltransferase (TPMT) and inosine triphosphate pyrophosphatase (ITPA) genes, significantly influence 6-MP metabolism and response in these patients (de Beaumais et al., 2011).

2. Role in Inflammatory Bowel Disease Therapy

6-MMP's effects in inflammatory bowel disease (IBD) are mediated via its conversion from 6-MP. The correlation of 6-MMP levels with medication-induced toxicity and TPMT genotype is significant. Elevated 6-MMP levels are linked to hepatotoxicity, and TPMT genotyping can assist in optimizing therapeutic response and identifying individuals at risk for drug-induced toxicity (Dubinsky et al., 2000).

3. Analytical Method Development for Monitoring

The development of analytical methods for monitoring 6-MP and 6-MMP in plasma is crucial for precision medicine. This allows for the optimization of drug dosage and monitoring, which is essential in treatments like acute lymphoblastic leukemia, where accurate dosing is critical (Harahap et al., 2017).

4. Pharmacokinetics in IBD Patients

Understanding the pharmacokinetics of 6-MP and 6-MMP in IBD patients is essential for effective therapy. This includes evaluating the genetic background for enzymes like TPMT, which can affect the metabolism of these drugs and their associated side effects (Derijks et al., 2004).

5. Impact of Genetic Variation on Drug Metabolism

Genetic variations significantly influence the activity of enzymes like TPMT, affecting the metabolism of 6-MP into 6-MMP. Understanding these genetic factors is vital for tailoring individual patient doses and mitigating potential side effects (Arenas et al., 2005).

Future Directions

The method employed in the research can be effectively utilized to support therapeutic drug monitoring . The measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10^8 erythrocytes . This indicates that a treatment dose adjustment is needed for patients with concentrations below the therapeutic range .

properties

IUPAC Name

6-methylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIQXGRFSPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901654
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylmercaptopurine

CAS RN

50-66-8
Record name 6-Methylmercaptopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methylthio)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLMERCAPTOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylmercaptopurine
Reactant of Route 2
Reactant of Route 2
6-Methylmercaptopurine
Reactant of Route 3
Reactant of Route 3
6-Methylmercaptopurine
Reactant of Route 4
Reactant of Route 4
6-Methylmercaptopurine
Reactant of Route 5
Reactant of Route 5
6-Methylmercaptopurine
Reactant of Route 6
6-Methylmercaptopurine

Citations

For This Compound
3,700
Citations
L Lennard, HJ Singleton - … of Chromatography B: Biomedical Sciences and …, 1992 - Elsevier
… The 6-thioguanine nucleotides, 6-thioinosinic acid and 6-methylmercaptopurine metabolites … nucleotides, 6-thioinosinic acid and the 6-methylmercaptopurine metabolites, respectively. …
Number of citations: 229 www.sciencedirect.com
MG Pike, CL Franklin, DC Mays, JJ Lipsky… - … of Chromatography B …, 2001 - Elsevier
… Another metabolite, 6-methylmercaptopurine nucleotide (6MMPN), is formed via a competing pathway by thiopurine methyl transferase. The concentrations of 6TGN and 6MMPN are …
Number of citations: 50 www.sciencedirect.com
M Presta, M Rusnati, M Belleri, L Morbidelli, M Ziche… - Cancer Research, 1999 - AACR
… To assess the possibility that selected purine analogues may affect tumor neovascularization, 6-methylmercaptopurine riboside (6-MMPR), 6-methylmercaptopurine, 2-aminopurine, …
Number of citations: 98 aacrjournals.org
H Kirchherr, M Shipkova… - Therapeutic drug …, 2013 - journals.lww.com
… We improved the currently available laborious and complex methodology of therapeutic drug monitoring of 6-TGN and the metabolite 6-methylmercaptopurine (6-MMP) in washed …
Number of citations: 34 journals.lww.com
M Chrzanowska, P Kolecki… - European journal of …, 1999 - Elsevier
Intracellular concentrations of 6-mercaptopurine metabolites, ie of 6-thioguanine nucleotides (6-TGN) and of 6-methylmercaptopurine metabolites (6-mMP) were analysed in red blood …
Number of citations: 45 www.sciencedirect.com
T Giverhaug, S Bergan, T Loennechen… - Therapeutic drug …, 1997 - journals.lww.com
… The retention time for the 6-methylmercaptopurine-like substance was 6.142 minutes. (B) Chromatogram showing methylmercaptopurine riboside (MMPR) in lysed RBCs from a patient …
Number of citations: 14 journals.lww.com
U Nygaard, N Toft… - Clinical Pharmacology & …, 2004 - Wiley Online Library
… are the primary metabolites of 6-mercaptopurine causing hepatotoxicity, transient elevations in transaminase levels have been reported after therapy with 6-methylmercaptopurine …
Number of citations: 143 ascpt.onlinelibrary.wiley.com
B Meijer, JE Kreijne, SAW van Moorsel… - Journal of …, 2017 - Wiley Online Library
… In oncology, myelosuppression has also been associated with elevated 6‐methylmercaptopurine (6‐MMP). In this case series, we provide a detailed overview of 6‐MMP‐induced …
Number of citations: 26 onlinelibrary.wiley.com
T Giverhaug, T Loennechen, J Aarbakke - General Pharmacology: The …, 1999 - Elsevier
The antimetabolites 6-mercaptopurine (6-MP) and methotrexate (MTX) are the cornerstones in the maintenance treatment of children's acute lymphoblastic leukemia (ALL). The …
Number of citations: 54 www.sciencedirect.com
KG Van Scoik, CA Johnson, WR Porter - Drug metabolism reviews, 1985 - Taylor & Francis
… 6-Thioinosinic acid ( 6-mercaptopurine ribophosphate) and 6methylthioinosinic acid ( 6-methylmercaptopurine ribophosphate) have been shown to inhibit the enzyme glutamine- 5-…
Number of citations: 168 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.